2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core reacts with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the intermediate with 2-fluoroaniline and acetic anhydride under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) disrupts bacterial protein synthesis, leading to antimicrobial effects . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- **N-(3,4-dimethoxyphenethyl)-2-(3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide stands out due to its specific substitution pattern, which enhances its binding affinity to certain molecular targets. The presence of the fluorophenyl group also contributes to its unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-13-7-8-14(2)15(11-13)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOGUNQCQTTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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